Gamma-CEHC

Description

Significance as a Key Vitamin E Metabolite

γ-CEHC is a major water-soluble metabolite of γ-tocopherol, the most common form of vitamin E found in the U.S. diet. nih.govtiiips.com While alpha-tocopherol (B171835) (α-tocopherol) is the predominant form of vitamin E in tissues and supplements, γ-tocopherol is more readily metabolized by the body. nih.govnih.govebi.ac.uk This metabolic process occurs primarily in the liver, where the phytyl side chain of γ-tocopherol is degraded through a series of oxidation steps, initiated by the enzyme CYP4F2, to ultimately form γ-CEHC. mdpi.comnih.govnih.govmdpi.com

The body's preferential metabolism of γ-tocopherol results in a faster plasma disappearance rate compared to α-tocopherol and a greater production of its corresponding CEHC metabolite. researchgate.net Consequently, γ-CEHC is a major route for the elimination of γ-tocopherol, with significant amounts being excreted in the urine. researchgate.netnih.govresearchgate.net Studies using deuterium-labeled tocopherols (B72186) have shown that γ-tocopherol is rapidly metabolized to γ-CEHC, whereas very little α-tocopherol is converted to its metabolite, α-CEHC. researchgate.net This efficient conversion underscores the importance of γ-CEHC as a key endpoint in the metabolic pathway of dietary γ-tocopherol. nih.govresearchgate.net

Unique Biological Activity Profile Compared to Parent Tocopherols and Other Metabolites

γ-CEHC possesses a unique profile of biological activities that distinguishes it from its parent compound, γ-tocopherol, as well as from α-tocopherol and its primary metabolite, α-CEHC. nih.govebi.ac.uk These distinct functions suggest that the metabolic conversion of γ-tocopherol is not merely for excretion but may also be a form of metabolic activation.

Natriuretic Activity: A defining characteristic of γ-CEHC is its natriuretic activity, meaning it promotes the excretion of sodium in the urine. nih.govresearchgate.net This property was first discovered during a search for endogenous natriuretic factors. mdpi.comnih.govcaymanchem.com Research has confirmed that γ-CEHC possesses this natriuretic function, while the corresponding metabolite of α-tocopherol, α-CEHC, does not. nih.govebi.ac.ukresearchgate.net This suggests γ-CEHC may play a role in regulating the body's sodium and water balance, a function not attributed to the primary forms of vitamin E. nih.govnih.gov Precursors of γ-CEHC, such as γ-tocopherol and γ-tocotrienol, have been shown to enhance sodium excretion, likely by acting as a precursor to the active metabolite. nih.govnih.gov

Anti-Inflammatory Properties: Both γ-tocopherol and its metabolite γ-CEHC exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) activity, which in turn reduces the synthesis of pro-inflammatory prostaglandins (B1171923) like PGE₂. nih.govnih.govnih.gov This is a significant point of differentiation from α-tocopherol, which is much less potent in this regard. nih.govnih.gov Studies in both macrophage and epithelial cell lines have demonstrated this inhibitory effect. mdpi.comnih.govnih.gov By modulating these inflammatory pathways, γ-CEHC may contribute to the anti-inflammatory effects observed with γ-tocopherol supplementation. nih.govmdpi.com

Antioxidant Functions: While parent tocopherols are known as potent lipophilic (fat-soluble) antioxidants, the water-soluble nature of γ-CEHC allows it to function in different biological environments. Research shows that γ-CEHC has antioxidant capabilities comparable to its parent tocopherol in certain contexts, such as against lipid peroxidation in organic solutions. nih.gov It is more efficient at scavenging aqueous radicals than γ-tocopherol. nih.gov Furthermore, γ-CEHC can exert intracellular antioxidant effects through mechanisms other than direct radical scavenging. It has been shown to up-regulate the expression of heme oxygenase-1 (HO-1), a potent antioxidant enzyme, by promoting the nuclear translocation of the transcription factor Nrf2. mdpi.com

| Compound | Primary Role/Form | Natriuretic Activity | Anti-Inflammatory (COX Inhibition) | Primary Antioxidant Environment |

|---|---|---|---|---|

| γ-CEHC | Metabolite of γ-Tocopherol | Yes nih.govebi.ac.ukresearchgate.net | Yes nih.govnih.govnih.gov | Aqueous nih.gov |

| γ-Tocopherol | Dietary form of Vitamin E | Acts as precursor nih.govnih.gov | Yes nih.govnih.gov | Lipophilic nih.gov |

| α-CEHC | Metabolite of α-Tocopherol | No nih.govebi.ac.ukresearchgate.net | Ineffective/Weak mdpi.com | Aqueous nih.gov |

| α-Tocopherol | Tissue/Supplement form of Vitamin E | No researchgate.net | Ineffective/Weak nih.govnih.gov | Lipophilic nih.gov |

Structure

2D Structure

3D Structure

Properties

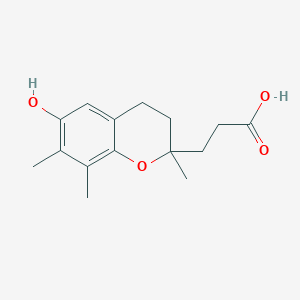

IUPAC Name |

3-(6-hydroxy-2,7,8-trimethyl-3,4-dihydrochromen-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-9-10(2)14-11(8-12(9)16)4-6-15(3,19-14)7-5-13(17)18/h8,16H,4-7H2,1-3H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMJQLPNCUPGMNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C2CCC(OC2=C1C)(C)CCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90276333, DTXSID10939039 | |

| Record name | 2,7,8-Trimethyl-2-(beta-carboxyethyl)-6-hydroxychroman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(6-Hydroxy-2,7,8-trimethyl-3,4-dihydro-2H-1-benzopyran-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10939039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | gamma-CEHC | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001931 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

178167-75-4, 178167-77-6 | |

| Record name | 2,7,8-Trimethyl-2-(β-carboxyethyl)-6-hydroxychroman | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=178167-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,7,8-Trimethyl-2-(beta-carboxyethyl)-6-hydroxychroman | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178167776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7,8-Trimethyl-2-(beta-carboxyethyl)-6-hydroxychroman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90276333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(6-Hydroxy-2,7,8-trimethyl-3,4-dihydro-2H-1-benzopyran-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10939039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | gamma-CEHC | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001931 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biometabolism and Biotransformation Pathways of γ Cehc

Biosynthesis from Gamma-Tocopherol (B30145) (γT)

The conversion of γT to γ-CEHC is a multi-step process initiated in the liver. wjgnet.commdpi.com

Role of Cytochrome P-450 (CYP4F2) in Initial Side-Chain Oxidation

The initial and rate-limiting step in γT metabolism is the ω-hydroxylation of its aliphatic side chain. wjgnet.comnih.gov This reaction is primarily catalyzed by enzymes from the cytochrome P-450 (CYP) family, with a key role attributed to CYP4F2. wjgnet.comresearchgate.netmdpi.comrsc.org Studies have shown that CYP4F2 exhibits a higher catalytic activity towards γT compared to αT, contributing to the preferential metabolism and subsequent elimination of γT. wjgnet.comresearchgate.netrsc.org The ω-hydroxylation occurs at the 13'-carbon of the side chain, resulting in the formation of 13'-hydroxychromanol. wjgnet.comnih.govnih.gov

Sequential Beta-Oxidation Steps Leading to γ-CEHC Formation

Following the initial ω-hydroxylation, the 13'-hydroxychromanol undergoes further oxidation to form 13'-carboxychromanol. wjgnet.comnih.govnih.gov This is followed by a series of sequential beta-oxidation steps. wjgnet.comnih.govmdpi.com These steps, which occur in peroxisomes and mitochondria, involve the cleavage of two or three-carbon units from the side chain in each cycle. wjgnet.comnih.govnih.gov This process progressively shortens the side chain, ultimately leading to the formation of γ-CEHC, which has a truncated side chain with a carboxyl group. wjgnet.comnih.govnih.gov Intermediate metabolites with shorter side chains, such as 11'-carboxychromanol and 9'-carboxychromanol, have also been identified. wjgnet.com

Comparative Metabolic Efficiency and Excretion Profiles

The metabolic fate of γT differs significantly from that of αT, influencing their respective concentrations in the body. wjgnet.comnih.govresearchgate.net

Differential Metabolism of γT Versus Alpha-Tocopherol (B171835) (αT) to Corresponding Carboxyethyl Hydroxychromans (CEHCs)

γT is metabolized much more extensively and rapidly than αT. wjgnet.comnih.govresearchgate.net This differential metabolism is largely attributed to the lower affinity of γT for the hepatic alpha-tocopherol transfer protein (αTTP). nih.govmdpi.com αTTP preferentially binds to αT, facilitating its transport into very low-density lipoproteins (VLDL) for distribution to extrahepatic tissues, thereby protecting it from extensive metabolism. wjgnet.comnih.govmdpi.com In contrast, γT's lower affinity for αTTP leaves it more available for degradation by the CYP4F2-initiated pathway. wjgnet.comnih.gov As a result, higher levels of γ-CEHC are generally observed compared to alpha-CEHC (α-CEHC), the corresponding metabolite of αT. chiro.orgnih.govresearchgate.net Studies using deuterium-labeled tocopherols (B72186) in humans have demonstrated that plasma γT disappears significantly faster than αT, with a correspondingly greater production of γ-CEHC. researchgate.net

Predominant Excretion Pathways (Urinary and Fecal Elimination)

γ-CEHC, being a water-soluble metabolite, is primarily eliminated from the body through excretion. wjgnet.comnih.govresearchgate.net The predominant pathway for γ-CEHC excretion is via the urine. researchgate.netresearchgate.netmedchemexpress.comnih.gov Studies in healthy humans have shown that urinary excretion of γ-CEHC is a major route for the elimination of ingested γT. researchgate.netnih.gov While urinary excretion is considered the main route, some excretion of vitamin E metabolites, including intermediate carboxychromanols, also occurs via feces. nih.gov

Data on urinary γ-CEHC excretion in healthy subjects highlights its significance as an elimination pathway:

| Study Population | γ-CEHC Urinary Excretion (µmol/g creatinine) | γ-CEHC Urinary Excretion (µmol/day) | Equivalent γT Excreted (mg/day) |

| Healthy Subjects | 2.5 - 31.5 researchgate.netnih.gov | 4.6 - 29.8 researchgate.netnih.gov | 2 - 12 researchgate.netnih.gov |

This data suggests that a substantial portion of daily γT intake is catabolized to γ-CEHC and subsequently excreted in the urine. researchgate.netnih.gov

Conjugation and Deconjugation Dynamics in Biological Systems

Before excretion, γ-CEHC undergoes conjugation in biological systems. wjgnet.comnih.govresearchgate.net Conjugation reactions, primarily glucuronidation and sulfation, increase the water solubility of γ-CEHC, facilitating its elimination. wjgnet.comnih.govresearchgate.net γ-CEHC is largely present in conjugated form in biological fluids such as plasma and urine. nih.govmedchemexpress.comnih.gov Studies in rats have shown that a high percentage of plasma γ-CEHC is in the conjugated form, predominantly as glucuronide or sulfate (B86663) conjugates. nih.govmedchemexpress.com The liver is a major site for these conjugation reactions. nih.gov

The analysis of conjugated CEHCs requires specific procedures to ensure complete deconjugation, such as enzymatic hydrolysis using sulfatase and glucuronidase, often combined with extraction steps. nih.govnih.govresearchgate.net Incomplete deconjugation can lead to an underestimation of the total conjugated metabolites. nih.govnih.gov

The dynamic interplay between conjugation and deconjugation processes influences the circulating levels and excretion of γ-CEHC. While conjugation is essential for elimination, the extent and specific types of conjugates can vary depending on factors such as vitamin E intake levels and the biological matrix. nih.govresearchgate.net

Formation of Sulfated and Glucuronidated γ-CEHC Conjugates

A significant portion of γ-CEHC is converted into conjugated forms, predominantly sulfates and glucuronides. researchgate.netwjgnet.comresearchgate.net These conjugation reactions are catalyzed by phase II enzymes: sulfotransferases (SULT) for sulfation and UDP-glucuronosyltransferases (UGT) for glucuronidation. wjgnet.com In humans, γ-CEHC is primarily excreted in urine as glucuronide conjugates, although sulfates are also present, sometimes in significant amounts. wjgnet.comresearchgate.net In rats, urinary excretion of CEHC is reported to be higher as sulfate conjugates compared to glucuronides. researchgate.net Glucoside conjugates of γ-CEHC have also been observed, particularly in mice, and may be a main conjugated form in this species. wjgnet.com

The formation of these conjugates is crucial for the efficient elimination of γ-CEHC from the body. researchgate.netresearchgate.net Studies in rats have shown that conjugation, such as sulfation, can occur in parallel with beta-oxidation during vitamin E metabolism and is quantitatively important. nih.gov

Methodologies for Quantitative Hydrolysis of Conjugated Metabolites

Accurate quantification of total γ-CEHC levels in biological samples, which include both the free and conjugated forms, often requires the hydrolysis of the conjugated metabolites back to the unconjugated γ-CEHC. ebi.ac.uknih.govnih.gov Enzymatic hydrolysis using sulfatase and glucuronidase enzymes is a common approach for this purpose. ebi.ac.uknih.govnih.gov

However, achieving complete deconjugation, particularly in complex biological matrices like plasma, can be challenging. ebi.ac.uknih.govnih.gov Early methods involving direct enzymatic hydrolysis of whole plasma were found to underestimate conjugated metabolites significantly. ebi.ac.uknih.govnih.gov

Optimized methodologies have been developed to improve the quantitative hydrolysis of conjugated γ-CEHC. One such method involves an extraction procedure using methanol/hexane followed by overnight incubation with sulfatase/glucuronidase. ebi.ac.uknih.govnih.gov This approach has demonstrated more complete deconjugation of conjugated γ-CEHC and other sulfated long-chain carboxychromanols in plasma. ebi.ac.uknih.govnih.gov The extraction step helps to remove interfering substances, such as lipids and proteins, which can inhibit enzymatic activity. rsc.org

While enzymatic hydrolysis is widely used, chemical hydrolysis, such as with acidic conditions, has also been explored, and some studies suggest it may be more efficient in certain matrices like rat urine. infona.pl However, acidic hydrolysis can potentially lead to the formation of auto-oxidation products, necessitating the addition of antioxidants like ascorbate. rsc.org

The development of analytical methods capable of directly measuring conjugated forms of vitamin E metabolites using techniques like LC-MS or LC-FLD offers an alternative to hydrolysis-based quantification, although these methods require validation with appropriate internal standards. rsc.org

Tissue Distribution and Accumulation Patterns in Preclinical Models

Research in preclinical models, primarily rats and mice, has provided insights into the tissue distribution and accumulation patterns of γ-CEHC. While γ-tocopherol itself accumulates to a significant degree in some human tissues, it is largely metabolized to γ-CEHC, which is then mainly excreted. ebi.ac.uk

Studies in rats have shown that γ-CEHC, along with its conjugated forms, is present in plasma. nih.gov In rats supplemented with γ-tocopherol or γ-tocotrienol, conjugated γ-CEHC was found to be the quantitatively most abundant vitamin E metabolite in plasma, with free γ-CEHC being a minor metabolite. nih.gov In control rats, conjugated γ-CEHC also accounted for a large proportion of total metabolites. nih.gov

In mice fed diets containing γ-tocopherol, hepatic γ-CEHC concentrations were detected and correlated with both alpha- and gamma-tocopherol concentrations in the liver. ebi.ac.uk This suggests that hepatic metabolism contributes to the formation of γ-CEHC.

Studies in rats treated with γ-tocopherol have shown increased levels of γ-CEHC in serum, mammary glands, and mammary tumors. nih.gov This indicates that γ-CEHC can be distributed to and accumulate in various tissues in preclinical models, although the extent of accumulation can vary depending on the tissue and the form (free vs. conjugated). nih.gov

Compared to tocopherols, tocotrienols are generally poorly retained in tissues, with detectable accumulation primarily in skin and adipose tissues in supplemented animals. nih.gov This suggests that tocotrienols may be more rapidly metabolized or excreted, potentially leading to different accumulation patterns of their metabolites like γ-CEHC compared to those derived from tocopherols. nih.gov

The presence and levels of γ-CEHC in different tissues in preclinical models are important for understanding its potential local biological activities. For instance, γ-CEHC has been shown to inhibit cyclooxygenase activity in cell-based studies, suggesting potential anti-inflammatory properties that could be relevant in tissues where it accumulates. pnas.org

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Gamma-CEHC (γ-CEHC) | 133098 nih.govmetabolomicsworkbench.orgmetabolomicsworkbench.orghmdb.ca |

| Sulfated γ-CEHC | 101462422 metabolomicsworkbench.orgmetabolomicsworkbench.org |

| Glucuronidated γ-CEHC | 121596235 hmdb.canih.gov |

| This compound Glucoside | 42608310 nih.gov |

Data Table Example (Illustrative Data from Search Results)

While specific quantitative data tables for tissue distribution across various preclinical models were not consistently available in a format suitable for direct extraction into a single table, the search results provide qualitative and some quantitative information on γ-CEHC levels in certain tissues and biological fluids.

| Preclinical Model | Tissue/Fluid | Observation | Source |

| Rat | Plasma | Conjugated γ-CEHC quantitatively most abundant metabolite. nih.gov | nih.gov |

| Rat | Plasma | Free γ-CEHC a minor metabolite. nih.gov | nih.gov |

| Rat | Serum | Increased levels of γ-CEHC with γ-tocopherol treatment. nih.gov | nih.gov |

| Rat | Mammary Glands | Increased levels of γ-CEHC with γ-tocopherol treatment. nih.gov | nih.gov |

| Rat | Mammary Tumors | Increased levels of γ-CEHC with γ-tocopherol treatment. nih.gov | nih.gov |

| Mouse | Liver | Hepatic γ-CEHC detected; correlated with α- and γ-tocopherol levels. ebi.ac.uk | ebi.ac.uk |

| Human (plasma) | Plasma | Baseline γ-CEHC concentration: 160.7 ± 44.9 nmol/l in healthy subjects. researchgate.net | researchgate.net |

| Human (plasma) | Plasma | Plasma γ-CEHC can reach up to 15 μM with continuous γ-T supplementation. mdpi.com | mdpi.com |

Cellular and Molecular Mechanisms of Action of γ Cehc

Modulation of Oxidative Stress Pathways

γ-CEHC has been shown to influence cellular defense mechanisms against oxidative stress, primarily through the activation of key transcription factors and the induction of protective enzymes.

Activation of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)

Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) is a critical transcription factor that plays a central role in the cellular response to oxidative stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation. frontiersin.orgbiomolther.orgacs.org In the presence of oxidative stress or certain inducing compounds, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to antioxidant response elements (AREs) in the promoter regions of target genes. frontiersin.orgacs.org This binding initiates the transcription of a battery of genes encoding antioxidant and detoxification enzymes. frontiersin.orgbiomolther.orgacs.org Studies have shown that γ-CEHC can significantly promote the nuclear translocation of Nrf2. mdpi.com This suggests that γ-CEHC can activate the Nrf2 pathway, thereby enhancing the cell's capacity to defend against oxidative damage. mdpi.com The induction of HO-1 expression by γ-CEHC is suggested to involve the Nrf2/ARE-dependent pathway. mdpi.com

Induction of Heme Oxygenase-1 (HO-1) Expression

Heme Oxygenase-1 (HO-1) is a cytoprotective enzyme induced by various stimuli, including oxidative stress. It catalyzes the degradation of heme into biliverdin, carbon monoxide, and ferrous iron. frontiersin.orgpnas.org These byproducts have important biological activities, including antioxidant and anti-inflammatory effects. frontiersin.orgpnas.org The expression of HO-1 is largely regulated by the Nrf2 pathway. frontiersin.orgbiomolther.org Research indicates that γ-CEHC significantly up-regulates the gene and protein expression of HO-1. mdpi.com This induction of HO-1 by γ-CEHC is consistent with its ability to activate Nrf2 and is considered a key mechanism by which γ-CEHC exerts cytoprotective effects against oxidative stress-induced cytotoxicity. mdpi.com

Intracellular Antioxidant Activity

While γ-tocopherol is known for its direct antioxidant scavenging properties, the intracellular antioxidant activity of γ-CEHC appears to be mediated, at least in part, through the up-regulation of antioxidant enzymes via the Nrf2-HO-1 pathway rather than direct radical scavenging. mdpi.comnih.gov Studies have demonstrated that γ-CEHC pretreatment can exert a cytoprotective effect against hydrogen peroxide-induced cytotoxicity in hepatocytes. mdpi.com This cytoprotective effect is significantly impaired by inhibiting HO-1 activity, suggesting that the induction of HO-1 plays a crucial role in the intracellular antioxidant activity of γ-CEHC. mdpi.com

Anti-Inflammatory Signaling Interventions

γ-CEHC also demonstrates anti-inflammatory properties, primarily through its interaction with the cyclooxygenase (COX) pathway.

Cyclooxygenase (COX) Activity Inhibition

Cyclooxygenase enzymes, particularly COX-2, are key mediators in the inflammatory response, catalyzing the synthesis of prostaglandins (B1171923), such as prostaglandin (B15479496) E2 (PGE2), which contribute to inflammation, pain, and fever. pnas.orgnih.govresearchgate.net Inhibition of COX activity is a common strategy for anti-inflammatory therapies. pnas.orgresearchgate.net Studies have shown that γ-CEHC can inhibit cyclooxygenase activity in various cell types, including macrophages and epithelial cells. pnas.orgnih.govebi.ac.uk

Direct Inhibition of COX-2 Enzymatic Activity

Research indicates that the anti-inflammatory effects of γ-CEHC stem, at least in part, from its direct inhibition of COX-2 enzymatic activity. nih.govpnas.orgnih.govebi.ac.uk This inhibition appears to be independent of effects on COX-2 protein expression or substrate availability. nih.govpnas.orgnih.gov Studies using COX-2 preinduced cells have shown that γ-CEHC can directly inhibit PGE2 synthesis. pnas.orgnih.govebi.ac.uk The inhibitory potency of γ-CEHC has been observed to diminish with an increase in arachidonic acid concentration, the physiological substrate for COX-2, suggesting that γ-CEHC may act as a competitive inhibitor at the active site of the COX-2 enzyme. nih.govpnas.orgnih.govebi.ac.ukresearchgate.net

Detailed research findings on the inhibitory effects of γ-CEHC on PGE2 synthesis in different cell lines are summarized in the table below:

| Cell Line | Stimulus | γ-CEHC IC₅₀ (approximate) | Reference |

| RAW264.7 macrophages | LPS | 30 µM | pnas.orgnih.govebi.ac.uk |

| A549 human epithelial cells | IL-1β | 30 µM | pnas.orgnih.govebi.ac.uk |

Note: IC₅₀ (half maximal inhibitory concentration) values represent the concentration of γ-CEHC required to inhibit 50% of PGE2 synthesis.

Lipoxygenase (LOX) Pathway Modulation

γ-CEHC also influences the lipoxygenase (LOX) pathway, another significant route for the synthesis of inflammatory mediators.

While γ-T has been suggested to inhibit 5-lipoxygenase activity, particularly in neutrophils, its metabolite γ-CEHC's direct effect on 5-LOX activity has been investigated. Some studies indicate that while γ-T and other tocopherols (B72186) may not directly inhibit 5-LOX activity, certain metabolites like 13'-carboxychromanol (a long-chain metabolite of δ-TF) are potent 5-LOX inhibitors nih.govmdpi.com. Although γ-CEHC has been shown to inhibit the generation of leukotriene B4 (LTB4), a product of the 5-LOX pathway, some research suggests this might not be due to a direct effect on the 5-LOX enzyme itself mdpi.comaustinpublishinggroup.com. Instead, the parent compound γ-T has been shown to inhibit ionophore-stimulated leukotrienes by blocking 5-LOX translocation in leukocytes nih.gov.

Consistent with a potential influence on the LOX pathway, γ-CEHC has been associated with the attenuation of leukotriene biosynthesis, specifically the reduction of leukotriene B4 (LTB4) formation. LTB4 is a potent chemoattractant for leukocytes and plays a crucial role in inflammatory responses nih.govnih.gov. Studies in carrageenan-induced inflammation in rats showed that administration of γ-T, but not α-T, significantly inhibited the formation of LTB4 at the site of inflammation nih.govnih.gov. While the direct role of γ-CEHC in this specific observation in vivo is linked to its parent compound γ-T, cell-based studies on related metabolites provide context for the potential of vitamin E metabolites to impact leukotriene generation mdpi.com.

Regulation of Pro-inflammatory Cytokine Expression (e.g., IL-1β, IL-6, TNF-α, IL-8) in Cellular Models

γ-CEHC has been implicated in the regulation of pro-inflammatory cytokine expression in various cellular models. Pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-8 (IL-8) are central mediators of inflammation chondrex.com. Research suggests that γ-T supplementation can decrease pro-inflammatory cytokines such as IL-1β, IL-6, IL-8, and TNF-α in clinical trials mdpi.com. While much of the research on cytokine modulation has focused on the parent compound γ-T, its rapid metabolism to γ-CEHC suggests that the metabolite may contribute to these observed effects researchgate.netnih.gov. Studies using cellular models have shown that inflammatory stimuli like LPS can induce the expression of these cytokines in monocytes and macrophages nih.gov. Attenuation of TNF-α at the site of inflammation following γ-T administration in rats has also been reported nih.govnih.govresearchgate.net. The precise mechanisms by which γ-CEHC directly regulates the expression of each of these cytokines require further detailed investigation, although the anti-inflammatory activities of γ-CEHC are increasingly recognized nih.gov.

Impact on Adhesion Molecule Expression (e.g., VCAM-1, E-selectin) in Endothelial Cells

γ-CEHC has been shown to impact the expression of adhesion molecules on endothelial cells, which are critical for the recruitment and adhesion of leukocytes during inflammation and in conditions like atherosclerosis frontiersin.orgmdpi.com. Vascular Cell Adhesion Molecule-1 (VCAM-1) and E-selectin are key adhesion molecules expressed on the surface of activated endothelial cells mdpi.comoncotarget.com. Elevated levels of these molecules facilitate the binding of immune cells to the endothelium, a crucial step in the inflammatory cascade mdpi.comoncotarget.com. Research using human aortic endothelial cells (HAECs) challenged with high glucose conditions demonstrated that high glucose increased mRNA expression of inflammatory mediators, including VCAM-1 and E-selectin nih.govebm-journal.org. Importantly, pre-incubation of HAECs with γ-CEHC prevented these adverse changes, suggesting that γ-CEHC can attenuate the increased expression of VCAM-1 and E-selectin induced by hyperglycemic conditions nih.govebm-journal.org. This finding highlights a potential mechanism by which γ-CEHC contributes to vasculoprotection.

Here is a summary of the effect of γ-CEHC on adhesion molecule expression in a high-glucose endothelial cell model:

| Cell Type | Stimulus | Compound | Effect on VCAM-1 mRNA Expression | Effect on E-selectin mRNA Expression | Source |

| Human aortic endothelial cells | High Glucose | γ-CEHC | Prevented increase | Prevented increase | nih.govebm-journal.org |

Note: This table is a representation of data discussed in the text and is intended to be conceptually interactive.

Vasculoprotective and Endothelial Homeostasis Mechanisms

Beyond its direct impact on inflammatory mediators and adhesion molecules, γ-CEHC appears to contribute to broader vasculoprotective effects and the maintenance of endothelial homeostasis. Endothelial dysfunction, characterized by an imbalance in factors regulating nitric oxide (NO) synthesis and degradation, is a key event in the development of vascular diseases nih.gov. Studies have shown that supplementation with γ-T in humans can limit impairments in endothelial function induced by postprandial hyperglycemia, and it is hypothesized that the metabolite γ-CEHC contributes significantly to these effects nih.gov.

Research in human aortic endothelial cells demonstrated that high glucose conditions led to reduced NO production and impaired insulin-stimulated eNOS phosphorylation, a key step in NO synthesis nih.gov. These deleterious effects were prevented when the endothelial cells were incubated with γ-CEHC prior to the high glucose challenge nih.gov. This suggests that γ-CEHC can preserve insulin-stimulated signaling and normalize NO production under hyperglycemic conditions nih.gov. The vasculoprotective activities of γ-CEHC may be mediated, at least in part, through its antioxidant and anti-inflammatory properties, including the attenuation of reactive oxygen species and the regulation of inflammatory mediators and adhesion molecules as discussed in the preceding sections nih.gov. Maintaining endothelial homeostasis is crucial for proper vascular function, and the ability of γ-CEHC to mitigate glucose-induced endothelial dysfunction points to its potential role in supporting vascular health nih.govmdpi.com.

Preservation of Nitric Oxide Bioavailability in Endothelial Cells

Endothelial dysfunction, characterized by an imbalance in nitric oxide (NO) regulation, is commonly observed in conditions like hyperglycemia and insulin (B600854) resistance. nih.govnih.gov Studies have demonstrated that γ-CEHC plays a role in preserving NO bioavailability in endothelial cells, particularly under challenging conditions such as high glucose concentrations. nih.govnih.gov High glucose levels can impair endothelial function and reduce NO production. nih.gov Pre-treatment with γ-CEHC has been shown to prevent the reduction in insulin-stimulated NO production in human aortic endothelial cells (HAECs) exposed to high glucose, restoring NO levels to those observed under normal glucose conditions. nih.govnih.gov This suggests that γ-CEHC contributes to the maintenance of vascular protection, potentially mediating the vasoprotective effects attributed to its precursor, γ-tocopherol. nih.govnih.gov

Prevention of Endothelial Nitric Oxide Synthase (eNOS) Uncoupling

Endothelial nitric oxide synthase (eNOS) is crucial for producing NO in the vascular endothelium. nih.govfrontiersin.org Under conditions of oxidative stress, such as those induced by high glucose, eNOS can become "uncoupled." nih.govnih.gov Uncoupled eNOS produces superoxide (B77818) instead of NO, leading to reduced NO bioavailability and increased reactive oxygen species (ROS), which further exacerbates endothelial dysfunction. nih.govfrontiersin.orgnih.gov Research indicates that γ-CEHC can prevent eNOS uncoupling. nih.gov In HAECs challenged with high glucose, γ-CEHC treatment prevented the decrease in the eNOS dimer-to-monomer ratio, a marker of eNOS uncoupling. nih.gov This effect was observed in parallel with a reduction in ROS levels, suggesting that γ-CEHC's ability to prevent eNOS uncoupling may be linked to its antioxidant properties. nih.gov

Normalization of Insulin-Stimulated Akt and eNOS Phosphorylation in Hyperglycemia Models

Insulin typically stimulates NO production in endothelial cells through a signaling pathway involving the phosphorylation of Akt and eNOS at specific sites (Akt at Ser473 and eNOS at Ser1177). nih.govmdpi.com Hyperglycemia can impair this insulin-stimulated signaling, leading to reduced NO production. nih.govmdpi.comnih.gov Studies using HAECs exposed to high glucose have shown that this condition prevents insulin-stimulated increases in both Akt and eNOS phosphorylation. nih.gov However, pre-treatment with γ-CEHC preserved insulin-stimulated Akt and eNOS phosphorylation in these cells. nih.gov This normalization of key signaling events suggests that γ-CEHC may help maintain insulin sensitivity in endothelial cells under hyperglycemic conditions, thereby supporting proper NO production. nih.gov

Renal Physiological Regulation

Renal Physiological Regulation

Natriuretic Activity and Associated Mechanistic Pathways

γ-CEHC has been identified as an endogenous natriuretic factor, meaning it promotes the excretion of sodium in urine. researchgate.netresearchgate.netpnas.org This activity is of physiological importance, particularly in the context of fluid balance and blood pressure regulation. researchgate.netresearchgate.net The natriuretic effect of γ-CEHC is believed to stem from its ability to inhibit specific potassium channels in the kidney. nih.govresearchgate.netnih.gov Specifically, studies have demonstrated that γ-CEHC inhibits the 70 pS potassium channel located in the apical membrane of the thick ascending limb cells of the kidney. nih.govresearchgate.netnih.gov This inhibition disrupts the normal ion transport in this part of the nephron, leading to decreased sodium reabsorption and consequently increased sodium excretion in the urine. nih.govresearchgate.netnih.gov

Modulation of Renal Potassium Channels

The natriuretic activity of γ-CEHC is directly linked to its interaction with renal potassium channels. nih.govresearchgate.netnih.gov The inhibition of the 70 pS potassium channel in the thick ascending limb is a key mechanism underlying its effect on sodium excretion. nih.govresearchgate.netnih.gov This demonstrates a specific modulation of renal ion channels by γ-CEHC, contributing to its role in regulating renal sodium handling. nih.govresearchgate.netnih.gov

Anti-proliferative and Apoptotic Mechanisms in Cellular Models

Research suggests that γ-CEHC may possess anti-proliferative and apoptotic activities in certain cellular models, particularly in the context of cancer cells. While the parent compound γ-tocopherol has been more extensively studied for these effects, its metabolites, including γ-CEHC, are also being investigated. mdpi.commdpi.com Studies have shown that γ-tocopherol can inhibit the growth of various cancer cell lines and induce apoptosis, a process of programmed cell death. mdpi.comd-nb.info Some evidence suggests that metabolites like γ-CEHC may contribute to these beneficial effects. nih.govmdpi.com For instance, γ-CEHC has been shown to inhibit COX-2 mediated PGE2 formation in cellular models, which is relevant to inflammation and cell proliferation. pnas.orgnih.gov Furthermore, some studies on related metabolites derived from other tocotrienols have indicated anti-proliferative and apoptosis-inducing effects in cancer cells. mdpi.com The precise anti-proliferative and apoptotic mechanisms of γ-CEHC itself in various cellular models are an ongoing area of research.

Anti-proliferative and Apoptotic Mechanisms in Cellular Models

Inhibition of Cancer Cell Growth in Vitro

Studies conducted in laboratory settings have demonstrated the ability of γ-CEHC to inhibit the growth of various cancer cell lines. As a metabolite of γ-tocopherol, which itself has shown anti-proliferative effects in colon, breast, prostate, and lung cancer cells, γ-CEHC contributes to these observed activities. fishersci.co.ukmitoproteome.orgnih.govciteab.com Specifically, γ-CEHC has been reported to inhibit the proliferation of prostate cancer cells. citeab.comnih.gov While γ-tocopherol is known to decrease cell numbers in the S phase of the cell cycle in human colon and prostate cells, its metabolite γ-CEHC also exhibits inhibitory effects on cell growth in certain cancer cell lines. fishersci.co.ukciteab.com Some research suggests that longer-chain metabolites of γ-tocopherol, such as 13'-COOH, might possess stronger anti-proliferative effects compared to γ-CEHC. mitoproteome.org

Modulation of Cell Cycle Regulatory Proteins (e.g., Cyclin D1 Expression)

A key mechanism by which γ-CEHC influences cancer cell growth involves the modulation of proteins that regulate the cell cycle, particularly Cyclin D1. Both γ-tocopherol and its metabolite γ-CEHC have been shown to suppress the expression of Cyclin D1. fishersci.co.uknih.govuni.luresearchgate.net This suppression is associated with the inhibition of prostate cancer cell proliferation. nih.gov Investigations in rat models of mammary tumorigenesis have indicated that dietary supplementation with γ-tocopherol and γ-tocopherol-rich mixed tocopherols (γ-TmT), which would lead to the formation of γ-CEHC, resulted in decreased protein levels of Cyclin D1 in mammary tumors. researchgate.netuni.lu This modulation of Cyclin D1 expression by γ-CEHC and its precursor is part of broader effects on cell cycle regulators, including changes in the levels of CDK4, CDK6, p21, and p27. researchgate.netuni.lu

Effects on Specific Intracellular Signaling Pathways (e.g., NF-κB, JNK)

γ-CEHC has been observed to influence specific intracellular signaling pathways, notably those involving NF-κB and JNK, which play critical roles in inflammation, cell survival, and proliferation.

NF-κB Pathway: γ-CEHC has demonstrated inhibitory effects on the activation of the NF-κB pathway. Studies using peripheral blood mononuclear cells (PBMCs) from individuals with allergic asthma, stimulated with lipopolysaccharide (LPS), revealed that γ-CEHC inhibited the LPS-induced degradation of IκBα. mitoproteome.orgnih.gov IκBα is a key inhibitory protein that sequesters NF-κB in the cytoplasm; its degradation is necessary for NF-κB activation. uni-freiburg.de Therefore, the inhibition of IκBα degradation by γ-CEHC suggests a mechanism for suppressing NF-κB activity. mitoproteome.org Clinical trial data have also indicated that γ-tocopherol supplementation, leading to increased levels of γ-CEHC, is associated with the inhibition of NF-κB signaling pathways. uni.lu Furthermore, γ-tocopherol and γ-CEHC are effective inhibitors of PGE2 synthesis, and γ-tocopherol consistently reduces NF-κB activity in various models. uni.lu

JNK Pathway: The JNK signaling pathway, known to be involved in cellular stress responses, apoptosis, and proliferation, is also affected by γ-CEHC. researchgate.net Research in LPS-stimulated human PBMCs showed that γ-CEHC differentially inhibited the phosphorylation of JNK. nih.gov Similar to its effects on NF-κB, clinical studies involving γ-tocopherol supplementation have reported the inhibition of JNK signaling pathways, suggesting a role for its metabolite, γ-CEHC, in this effect. uni.lu

These findings highlight the multifaceted molecular actions of γ-CEHC, demonstrating its potential involvement in inhibiting cancer cell growth and modulating crucial intracellular signaling cascades.

Physiological and Pathophysiological Roles of γ Cehc in Animal Models

Mitigation of Inflammatory Responses in Induced Inflammation Models

Studies in animal models have demonstrated the ability of γ-CEHC to mitigate inflammatory responses in various induced inflammation models. In carrageenan-induced inflammation in male Wistar rats, administration of γ-CEHC significantly inhibited the accumulation of prostaglandin (B15479496) E2 (PGE2) at the site of inflammation. nih.govresearchgate.net PGE2 is a pro-inflammatory eicosanoid. mdpi.com This effect was also observed with γT administration. nih.govresearchgate.net Furthermore, γT administration significantly inhibited the formation of leukotriene B4 (LTB4), a potent leukocyte chemoattractant, suggesting that γT may inhibit 5-lipoxygenase activity. nih.gov In murine RAW264.7 macrophages stimulated with lipopolysaccharide (LPS) and human A549 epithelial cancer cells treated with IL-1β, both γT and γ-CEHC effectively inhibited PGE2 synthesis in a dose-dependent manner. mdpi.comebi.ac.uk The inhibitory effects of γT and γ-CEHC on PGE2 synthesis stemmed from their inhibition of cyclooxygenase-2 (COX-2) activity, rather than affecting protein expression or substrate availability. ebi.ac.uknih.gov

In a carrageenan-induced inflammation model in the air pouch of rats, γT significantly reduced the levels of pro-inflammatory eicosanoids PGE2 and LTB4. mdpi.com At a higher dose (100 mg/kg), γT showed similar inhibitory effects on PGE2 and LTB4. mdpi.com A combination of aspirin (B1665792) and γT exhibited enhanced anti-inflammatory effects compared to aspirin alone in a carrageenan-induced inflammation model in rats, reducing PGE2 levels and exudate volume. mdpi.com

Studies have also indicated that γT and its metabolite γ-CEHC can inhibit PGE2 synthesis by macrophages by decreasing COX-2 activity. nih.gov Vitamin E supplementation, including γT, has been shown to reduce the production of pro-inflammatory cytokines such as interleukin (IL)-1β, IL-6, and tumor necrosis factor α (TNF-α). nih.gov In ex vivo experiments with peripheral blood mononuclear cells (PBMCs), a short course of γT supplementation significantly increased plasma γT and γ-CEHC concentrations and reduced LPS-induced IL-6 and IL-1β production. nih.gov A significant negative correlation was found between the change in plasma γ-CEHC concentration and LPS-induced production of IL-8, a potent chemoattractant for neutrophils. nih.gov

These findings suggest that γ-CEHC, as a metabolite of γT, contributes to the anti-inflammatory properties observed in animal models by modulating key inflammatory mediators and pathways, including the inhibition of COX-2 activity and the reduction of pro-inflammatory cytokine production.

Impact on Specific Disease Progression in Preclinical Models

The impact of γ-CEHC and its precursor γT has been investigated in various preclinical animal models of specific diseases.

Neurodegenerative Disease Models (e.g., Amyotrophic Lateral Sclerosis, Huntington's Disease)

Research suggests a potential neuroprotective role for γ-CEHC. Studies have demonstrated novel antioxidant, anti-inflammatory, and neuroprotective activities for γ-CEHC, a natural metabolite of γT. sbir.gov γ-CEHC has been shown to slow disease progression in a mouse model of amyotrophic lateral sclerosis (ALS). sbir.govsbir.gov This effect was observed even when γ-CEHC was administered late in the disease. sbir.gov

Given that ALS and Huntington's Disease (HD) share common neuropathic features, investigations have explored whether γ-CEHC might offer protection in preclinical models of HD. sbir.gov Systemically administered γ-CEHC completely protected mice against chronic 3NP-induced HD-like neurological damage, suggesting its therapeutic potential in Huntington's Disease. sbir.gov The R6/2 mouse, which expresses the first exon of mutant human huntingtin, is an accepted genetic model for HD used in such evaluations. sbir.govmdpi.com Studies in the R6/1 mouse model of HD have observed a significant elevation of inflammatory markers such as IL-6, TNF-α, IL-1β, and IL-12 in the course of the disease. researchgate.net

Inflammatory Bowel Disease Models

Vitamin E, including γT and its metabolites, has been examined as a potential therapeutic agent for Inflammatory Bowel Disease (IBD) in animal models. Dietary supplementation of γT has been shown to mitigate dextran (B179266) sodium sulfate (B86663) (DSS)-caused colon inflammation in mice. nih.govresearchgate.net This involved inhibiting DSS-caused tight-junction protein reduction and increasing circulating lipopolysaccharide-binding protein, suggesting protection of gut barrier integrity. nih.govresearchgate.net γT and α-tocopherol (αT) differentially regulate the intestinal microbiota in DSS-caused colitis. nih.gov In a DSS-caused-colitis model, the gut microbiota of γT-supplemented mice was positively correlated with control animals and negatively correlated with that of DSS-treated mice. nih.govresearchgate.net The effect of γT on the gut microbiota appeared stronger than that of αT. nih.govresearchgate.net

In a study using an AOM/DSS-treated mouse model, a γT-rich mixture of tocopherols (B72186) (γ-TmT) effectively inhibited colon carcinogenesis, which is promoted by DSS-induced colitis. aacrjournals.org This inhibition may be linked to the anti-inflammatory activities of tocopherols. aacrjournals.org While γT supplementation alleviated colon inflammation induced by one cycle of 1.5% DSS in BALB/c mice, it did not show protection against severe colitis caused by three cycles of 2.5% DSS. nih.gov

Mammary Carcinogenesis Models

Studies in animal models have investigated the effects of γ-CEHC's precursor, γT, on mammary carcinogenesis. Dietary administration of γT has been shown to inhibit hormone-dependent mammary tumorigenesis in N-methyl-N-nitrosourea (NMU)-treated female Sprague-Dawley rats. aacrjournals.orgnih.gov In this model, γT significantly decreased tumor burden and multiplicity compared to the control group. aacrjournals.orgnih.gov For example, in NMU-treated rats, dietary administration of 0.3% γT decreased tumor burden to 7.1 ± 0.7 g compared to 10.6 ± 0.8 g in the control group. aacrjournals.org Tumor multiplicity was also reduced by 32%. aacrjournals.org In contrast, αT did not significantly decrease tumor burden or multiplicity in this model. aacrjournals.orgnih.gov

In mammary tumors, γT treatment affected markers of cell proliferation, survival, and cell cycle. aacrjournals.org Levels of γT and γ-CEHC were significantly increased in the serum, mammary glands, and mammary tumors of rats fed with γT. aacrjournals.orgnih.gov A γT-rich mixture of tocopherols (γ-TmT) has also been shown to inhibit estrogen-induced mammary hyperplasia and tumorigenesis in animal models. nih.govmdpi.com In estrogen-induced mammary hyperplasia in ACI rats, γ-TmT inhibited cell proliferation by downregulating estrogen receptor α (ERα) expression and upregulating peroxisome proliferator-activated receptor (PPARγ) and Nrf2. mdpi.com In the ACI rat model of estrogen-induced breast cancer, γ-TmT decreased tumor volume and multiplicity. nih.gov

These findings suggest that γT, and by extension its metabolite γ-CEHC, may play a role in inhibiting mammary carcinogenesis in specific animal models, particularly in hormone-dependent cancers.

Colon Carcinogenesis Models

The role of γ-CEHC's precursor, γT, has been explored in animal models of colon carcinogenesis. Dietary supplementation with γT has been shown to inhibit colon tumor formation in certain mouse models. nih.gov In a novel colon cancer model induced by the dietary carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (B1677688) (PhIP) and promoted by DSS-induced colitis in CYP1A-humanized mice, dietary supplementation with γT significantly reduced colon tumor formation and suppressed markers of oxidative and nitrosative stress, as well as pro-inflammatory mediators in tumors and adjacent tissues. nih.gov

Previous studies in an azoxymethane (B1215336) (AOM)-induced colon carcinogenesis model in rats showed that γT was less effective than δ-tocopherol (δT) but more effective than αT in inhibiting the formation of aberrant crypt foci (ACF), a surrogate marker for colon cancer. nih.govaacrjournals.org In AOM/DSS-treated mice, dietary γ-TmT significantly inhibited adenocarcinoma and adenoma formation in the colon. aacrjournals.org The inhibitory effect of γ-TmT initiated after DSS treatment also showed similar activity. aacrjournals.org This inhibition may be due to the apoptosis-inducing, anti-inflammatory, antioxidative, and reactive nitrogen species-trapping activities of tocopherols. aacrjournals.org

These studies indicate that γT and its metabolites, including γ-CEHC, may have inhibitory effects on colon carcinogenesis in animal models, potentially through their anti-inflammatory and antioxidant properties, although the effectiveness may depend on the specific model and experimental conditions.

Modulation of Organ-Specific Physiological Markers (e.g., prostate, kidney)

γ-CEHC has been shown to modulate organ-specific physiological markers, particularly in the kidney. γ-CEHC possesses natriuretic activity, meaning it promotes the excretion of sodium in urine. ebi.ac.uknih.govnih.gov This activity is mediated by the inhibition of the 70 pS potassium channel in the thick ascending limb cells of the kidney. nih.gov This natriuretic activity appears to be specific to γ-CEHC and is not observed with α-CEHC, the corresponding metabolite derived from αT. ebi.ac.uknih.gov Consistent with this, supplementation with γT has been reported to non-significantly increase urinary sodium excretion in human participants. nih.gov

While the search results indicate a role for γ-CEHC in kidney function related to sodium excretion, information specifically detailing the modulation of prostate physiological markers by γ-CEHC in animal models was less direct. Some studies mention an inverse association between plasma concentrations of γT and the incidence of prostate cancer in human and animal studies ebi.ac.ukresearchgate.net, and elevated levels of γ-CEHC in the prostate as a result of γT-rich tocopherol supplementation in men with localized prostate cancer nih.gov. However, detailed findings on the modulation of specific prostate physiological markers by γ-CEHC in animal models were not extensively provided in the search results.

Advanced Methodologies for γ Cehc Quantification and Analysis

Chromatographic and Spectrometric Techniques

The quantification of γ-CEHC relies on sophisticated methods capable of detecting and measuring low concentrations within complex biological matrices like plasma and urine. nih.govnih.govosu.edu

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of γ-CEHC. nih.govkcl.ac.uk To make the non-volatile CEHCs suitable for GC analysis, a derivatization step, such as silylation, is required. researchgate.net In this method, urine or plasma samples are first prepared, often involving enzymatic hydrolysis and extraction, and then analyzed. nih.govnih.gov The GC separates the derivatized γ-CEHC from other components in the sample before it enters the mass spectrometer, which provides mass-to-charge ratio data for confident identification and quantification. researchgate.net

One GC-MS-based assay developed for measuring γ-CEHC in human plasma demonstrated good linearity and a detection limit of 5 nmol/L from a 500 µl plasma sample. nih.govresearchgate.net In another study focusing on urine, GC-MS in selected ion monitoring (SIM) mode was used to monitor specific ions corresponding to the derivatized forms of endogenous γ-CEHC (d0-γ-CEHC) and its deuterated internal standard (d2-γ-CEHC), ensuring high specificity. researchgate.net Research has shown that plasma concentrations of γ-CEHC in unsupplemented healthy individuals are approximately 160.7 ± 44.9 nmol/l. nih.govresearchgate.net

Performance of GC-MS Method for γ-CEHC in Plasma

| Parameter | Value | Source |

|---|---|---|

| Analyte | γ-CEHC | nih.gov |

| Matrix | Human Plasma | nih.gov |

| Detection Limit | 5 nmol/L | nih.govresearchgate.net |

| Linear Range | 0.0025–1 µM | nih.govresearchgate.net |

| Sample Volume | 500 µl | nih.govresearchgate.net |

| Baseline Concentration (Healthy Subjects) | 160.7 ± 44.9 nmol/l | nih.govresearchgate.net |

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC/MS or LC-MS) offers another powerful approach for γ-CEHC quantification, circumventing the need for derivatization that is essential in GC-MS. osu.edunih.gov This technique separates γ-CEHC from other vitamin E metabolites and matrix components using a liquid chromatography column before detection by the mass spectrometer. nih.gov

A method developed for quantifying γ-CEHC in rat liver tissue using LC-MS reported a detection limit of 20 fmol with a linear detector response over a wide range (0.025 to 20 pmol). nih.gov The recovery of γ-CEHC added to liver homogenates was between 77% and 87%. nih.gov In other applications, HPLC combined with electrochemical detection (HPLC-ECD) has been shown to provide higher selectivity and sensitivity for CEHC analysis compared to HPLC with UV detection. capes.gov.br

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is currently one of the most sensitive and specific methods for quantifying γ-CEHC. nih.govnih.govresearchgate.net This technique uses two stages of mass analysis (tandem mass spectrometry) to enhance specificity, which is particularly useful for complex biological samples. nih.govescholarship.org The first mass spectrometer selects the parent ion of γ-CEHC, which is then fragmented, and the second mass spectrometer detects a specific fragment ion, a process known as multiple reaction monitoring (MRM). nih.gov

An LC-MS/MS method was developed for the simultaneous quantification of various vitamin E forms and their metabolites, including γ-CEHC, in equine plasma and serum. nih.govnih.gov This high-throughput method utilizes a 96-well plate format for sample processing. nih.govnih.gov The reported limit of detection for γ-CEHC using this method was between 8 and 330 pg/mL. nih.govnih.gov The precision of the assay was high, with intra-day and inter-day coefficients of variation (%CV) within acceptable ranges for bioanalytical methods. nih.gov

LC-MS/MS Method Validation for γ-CEHC in Equine Plasma/Serum

| Parameter | Finding | Source |

|---|---|---|

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.govnih.gov |

| Chromatography Column | Waters ACQUITY UPLC BEH C18 | nih.govnih.gov |

| Limit of Detection | 8–330 pg/mL | nih.govnih.gov |

| Intra-day Precision (%CV) | 0.96–24.4% | nih.gov |

| Inter-day Accuracy | 75.3–117% | nih.gov |

| Inter-day Precision (%CV) | 4.55–19.6% | nih.gov |

Application of Deuterated Analogues as Internal Standards for Enhanced Accuracy

The use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise quantification of γ-CEHC in biological matrices. nih.govresearchgate.net Deuterated analogues of γ-CEHC, such as 2,7,8-trimethyl-2-(beta-carboxyethyl)-(3,4-2H2)-6-hydroxychroman (d2-γ-CEHC), are ideal internal standards. nih.govresearchgate.net Because these standards have nearly identical chemical and physical properties to the endogenous (d0) analyte, they co-elute chromatographically and experience similar ionization effects and losses during sample preparation. nih.govresearchgate.net

The d2-γ-CEHC standard is added to the biological sample at the beginning of the preparation process. nih.govresearchgate.net During mass spectrometric analysis, the instrument can distinguish between the deuterated standard and the non-deuterated endogenous γ-CEHC due to their mass difference. researchgate.net By calculating the ratio of the analyte's signal to the internal standard's signal, any variability introduced during extraction, derivatization, or injection is effectively cancelled out. researchgate.netnih.gov This results in a highly accurate determination of the γ-CEHC concentration in the original sample. nih.govresearchgate.net The synthesis of d2-γ-CEHC has been described, and its use in GC-MS and LC-MS/MS methods is considered a gold standard for quantitative analysis of vitamin E metabolites. nih.govresearchgate.netinfona.pl

Optimized Sample Preparation Protocols for Biological Matrices (e.g., Plasma, Urine)

The preparation of biological samples is a critical step that dictates the reliability of γ-CEHC quantification. Protocols must efficiently extract the analyte, remove interfering substances, and concentrate the sample for analysis.

For plasma samples, the protocol also begins with the addition of a deuterated internal standard. nih.govresearchgate.net A common next step is protein precipitation followed by liquid-liquid extraction to separate γ-CEHC from the complex plasma matrix. researchgate.net A described GC/MS-based assay for plasma requires a minimum of 500 microliters of sample. nih.govresearchgate.net For high-throughput applications, such as those using LC-MS/MS, sample preparation can be streamlined using 96-well plates, which allow for the simultaneous processing of many samples. nih.govnih.gov

Syntheses, Analogs, and Derivatives for Research Applications

Development of Labeled Analogues for Metabolic Tracing and Quantification

Accurate quantification and tracing of γ-CEHC in biological matrices are crucial for understanding its pharmacokinetics and metabolic fate. This is often achieved through the use of labeled analogues, particularly those incorporating stable isotopes like deuterium (B1214612) (2H or D). Deuterium-labeled γ-CEHC analogues serve as internal standards in analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), enabling precise determination of endogenous γ-CEHC concentrations in complex biological samples like urine and plasma researchgate.netresearchgate.netebi.ac.ukresearchgate.net.

The synthesis of labeled γ-CEHC analogues, such as d2-γ-CEHC and d3-γ-CEHC, has been reported to support these quantitative analyses researchgate.netresearchgate.net. For instance, d2-γ-CEHC was synthesized for use as an internal standard in a GC-MS method to measure urinary γ-CEHC levels researchgate.netresearchgate.net. This method involved treating urine samples with beta-glucuronidase, extracting with an organic solvent, and analyzing by GC-MS researchgate.netresearchgate.net. The use of d2-γ-CEHC allowed for accurate determination of unlabeled γ-CEHC concentrations in human urine, revealing daily excretion levels ranging from 4.6 to 29.8 µmol per day in healthy subjects researchgate.netresearchgate.net.

Deuterium labeling is generally preferred for quantitative studies using mass spectrometry due to the significant mass difference introduced, which aids in distinguishing the labeled internal standard from the endogenous analyte researchgate.netresearchgate.netrsc.org. The extent of deuteration can range from 2 to 11 deuterium atoms, with the introduction of at least three deuterium atoms often preferred for a more robust internal standard researchgate.net. These labeled analogues are frequently synthesized within research laboratories when not commercially available, highlighting their importance as custom tools for specific metabolic studies researchgate.net.

Research using deuterium-labeled tocopherols (B72186) has shown that γ-T is metabolized more extensively than alpha-tocopherol (B171835) (α-T) in humans, with a higher percentage of deuterated γ-T appearing as γ-CEHC in urine compared to α-T appearing as α-CEHC nih.gov. Studies supplementing volunteers with deuterium-labeled γ-T acetate (B1210297) (d2-γ-TAC) demonstrated significant increases in plasma and urinary d2-γ-CEHC concentrations post-supplementation, further validating the use of labeled analogues for tracing metabolic pathways ebi.ac.ukresearchgate.net.

Here is a summary of some labeled γ-CEHC analogues used in research:

| Labeled Analogue | Isotope | Application | Analytical Method | Source |

| d2-γ-CEHC | 2H | Internal standard for quantification | GC-MS | Research studies researchgate.netresearchgate.net |

| d3-γ-CEHC | 2H | Internal standard for quantification | GC-MS | Research studies researchgate.net |

Rational Design and Synthesis of Novel γ-CEHC Derivatives with Enhanced Bioactivity

Beyond labeled analogues for analytical purposes, research also focuses on the rational design and synthesis of novel γ-CEHC derivatives aimed at enhancing specific biological activities. γ-CEHC itself has demonstrated promising antioxidant, anti-inflammatory, and neuroprotective activities in preclinical models sbir.gov. To potentially improve these properties or confer new ones, modifications to the γ-CEHC structure are explored.

The design of these derivatives often involves modifying the chroman head group or the carboxyethyl side chain. For instance, studies have explored derivatization at the 3, 4, and 5 positions of the chromane (B1220400) head group to investigate the impact on bioactivity sbir.gov. The goal is to identify structural modifications that lead to improved potency, selectivity, or altered mechanisms of action.

Synthesis of novel derivatives requires specific chemical routes. While the total synthesis of the natural (S)-γ-CEHC has been achieved through multi-step processes starting from precursors like 2,3-dimethylhydroquinone, the synthesis of derivatives involves targeted modifications of the core structure or the creation of entirely new analogues with structural similarities acs.orgfigshare.com.

Research findings suggest that γ-CEHC derivatives can exhibit distinct biological profiles compared to the parent compound or its precursor, γ-tocopherol. For example, while γ-CEHC itself showed no cytotoxicity in certain cell lines, its oxidized product, γ-CEHC-quinone lactone (γ-CEHC-QL), demonstrated high cytotoxicity, highlighting how structural changes can significantly alter biological effects nih.gov. This underscores the importance of synthesizing and evaluating novel derivatives to fully explore the therapeutic potential related to the γ-CEHC scaffold.

The rational design process is often guided by structure-activity relationship (SAR) studies, where systematic modifications are made to the molecule, and the resulting biological activity is measured. This helps in understanding which parts of the molecule are crucial for activity and how modifications influence the interaction with biological targets.

Prodrug Strategies for Improved Pharmacokinetics and Systemic Availability in Research Models

A key challenge in utilizing potentially therapeutic compounds like γ-CEHC is ensuring adequate systemic availability and favorable pharmacokinetics in research models. Prodrug strategies are employed to overcome limitations such as poor solubility, low permeability, or rapid metabolism, thereby improving the delivery and efficacy of the parent compound mdpi.comacs.orgfrontiersin.org.

A prodrug is an inactive or less active derivative of a drug that is converted into the active form within the body through enzymatic or chemical means. For γ-CEHC, prodrug approaches could aim to enhance its absorption, reduce pre-systemic elimination, or target specific tissues or cells.

One example of a prodrug strategy related to γ-CEHC involves the synthesis of derivatives of its precursor, γ-tocopherol. For instance, d-gamma-tocopheryl N,N-dimethylglycinate hydrochloride (γ-TDMG) was synthesized as a water-soluble prodrug of γ-tocopherol and a two-step prodrug for S-γ-CEHC nih.gov. This prodrug was designed to improve the delivery of both γ-tocopherol and, subsequently, its metabolite S-γ-CEHC in vivo nih.gov. Studies in rats showed that administration of γ-TDMG led to rapid increases in plasma and liver levels of γ-tocopherol, and the liver availability of γ-tocopherol was significantly higher compared to administering γ-tocopherol directly nih.gov. Furthermore, the relative systemic availability of S-γ-CEHC after γ-TDMG administration was equivalent, and its mean residence time was extended compared to administering racemic γ-CEHC nih.gov. This demonstrates the potential of prodrug strategies to improve the pharmacokinetic profile of compounds related to γ-CEHC in research settings.

The design of prodrugs for γ-CEHC or its precursors considers factors such as the linkage between the promoiety and the parent drug, the cleavage mechanism in vivo, and the properties of the promoiety itself (e.g., solubility, stability). Various promoieties, such as esters, amides, or glycosides, can be explored to achieve the desired pharmacokinetic improvements mdpi.comnih.gov.

Prodrug strategies are particularly valuable in preclinical research models to ensure that the compound reaches the target site at sufficient concentrations to elicit a biological effect, allowing for a more accurate assessment of its potential therapeutic utility.

Emerging Research Areas and Unresolved Questions

Elucidation of Specific Cellular Transporters and Receptors Mediating γ-CEHC Activity

Understanding how γ-CEHC enters and exits cells and interacts with cellular components is crucial for elucidating its mechanisms of action. While the transport of its precursor, vitamin E, has been studied, the specific transporters and receptors responsible for mediating γ-CEHC's cellular uptake, efflux, and potential signaling activities are not fully characterized.

Research indicates that the scavenger receptor class B type I (SR-BI) is involved in the cellular uptake of vitamin E, while the ATP-binding cassette transporter A1 (ABCA1) can facilitate its excretion capes.gov.br. The alpha-tocopherol (B171835) transfer protein (α-TTP) plays a significant role in the intracellular transport of alpha-tocopherol, but the roles of other binding proteins for vitamin E metabolites like γ-CEHC appear less significant capes.gov.br.

Emerging research suggests that γ-CEHC, along with other metabolites like alpha-CEHC and alpha-13'-COOH, can influence the expression of certain transporters. For instance, these compounds were found to stimulate the expression of P-glycoprotein (P-gp), a known xenobiotic transporter, in an intestinal cell line researchgate.net. The pregnane (B1235032) X receptor (PXR), a nuclear receptor, was also shown to be activated by alpha-13'-COOH and gamma-tocotrienol, leading to the induction of P-gp expression researchgate.net. While this indicates an indirect influence of γ-CEHC and related compounds on transporter expression via nuclear receptors, the direct interaction of γ-CEHC with specific cellular receptors that mediate its various reported bioactivities (e.g., anti-inflammatory or antioxidant effects) requires further investigation. The precise mechanisms by which γ-CEHC traverses cell membranes and whether it acts via specific signaling receptors are key unresolved questions.

Comprehensive Investigation of Intermediate Carboxychromanols and Their Bioactivities

The metabolism of γ-T involves a series of ω-oxidation and β-oxidation steps that produce not only the terminal metabolite γ-CEHC but also various intermediate carboxychromanols with longer side chains, such as 13'-COOH and 5'-COOH mdpi.comnih.govnih.govresearchgate.net. The biological activities and potential contributions of these intermediate metabolites are increasingly being recognized as important areas of research.

Studies suggest that these intermediate metabolites, particularly the 13'-COOH derivatives, may possess distinct or even more potent bioactivities compared to γ-CEHC. For example, 13'-COOH metabolites have demonstrated anti-inflammatory and anti-proliferative activities mdpi.com. They are reported to be stronger inhibitors of cyclooxygenase-1/-2 (COX-1/-2) and 5-lipoxygenase compared to CEHCs nih.govresearchgate.net. Furthermore, 13'-COOHs have been shown to modulate cellular lipid accumulation and activate nuclear receptors such as peroxisome proliferator-activated receptors (PPARs) and the pregnane X receptor (PXR), which are involved in regulating lipid and drug metabolism nih.govresearchgate.net. Novel metabolites, including sulfated 9', 11', and 13'-carboxychromanols, have also been identified, suggesting the complexity of the metabolic pathways and the potential for a wider range of bioactive metabolites nih.gov.

Characterization of Factors Influencing Interpersonal Variability in γ-CEHC Metabolism

Significant interpersonal variability exists in the metabolism of vitamin E, including the formation and levels of γ-CEHC nih.govnih.gov. Identifying and characterizing the factors that contribute to this variability is essential for understanding individual responses to dietary γ-T intake and potential supplementation.

Several factors have been suggested to influence the interindividual variability in γ-CEHC metabolism. These include age, blood lipid profiles, and anthropometric measures like waist circumference nih.gov. Genetic polymorphisms in key proteins involved in vitamin E transport and metabolism, such as α-TTP and cytochrome P450 enzymes (e.g., CYP4F2) responsible for the initial ω-hydroxylation step, may also play a role in this variability capes.gov.brnih.govwjgnet.com.

Lifestyle factors, such as smoking, have been observed to affect vitamin E metabolism, potentially leading to decreased levels of metabolites like alpha-CEHC in smokers nih.govwjgnet.com. Furthermore, potential gender differences in γ-T metabolism have been reported, with some studies suggesting that women may exhibit greater metabolic rates of γ-T than men, resulting in higher plasma γ-CEHC concentrations and urinary excretion nih.govnih.gov. Dietary factors, such as the co-consumption of sesame oil containing lignans (B1203133) like sesamin, have also been shown to influence γ-CEHC levels, potentially by inhibiting its metabolism nih.gov. High levels of α-TTP expression have been linked to higher intracellular γ-T concentrations and reduced γ-CEHC production, indicating that α-TTP can influence γ-T metabolism wjgnet.com.

Further research is needed to fully characterize the interplay of genetic, environmental, and lifestyle factors that contribute to the observed interpersonal variability in γ-CEHC metabolism and to determine how this variability impacts the biological efficacy of γ-T.

Exploration of Synergistic Interactions with Other Bioactive Compounds in Mechanistic Studies

While research on synergistic interactions specifically involving γ-CEHC with other compounds is limited, studies on its precursor, γ-T, provide some insights. Combining γ-T with other bioactive compounds, such as docosahexaenoic acid (DHA) or DHA-rich fatty acids, has shown promising protective effects in preclinical models of chronic kidney disease and multiple sclerosis, suggesting potential synergistic benefits nih.gov. Additionally, the combination of sesamin, a lignan (B3055560) found in sesame seeds, and γ-T has been reported to act synergistically to enhance vitamin E activity in rats nih.gov.

Regarding γ-CEHC itself, studies have observed additive effects when γ-CEHC is combined with its parent compound, γ-T, in upregulating the expression of heme oxygenase-1 (HO-1) and promoting the nuclear translocation of nuclear factor erythroid 2-related factor 2 (Nrf2), key components of the antioxidant defense system mdpi.com.

Future mechanistic studies are needed to explore potential synergistic or additive interactions between γ-CEHC and a wider range of bioactive compounds, which could lead to the development of novel combination strategies for health promotion or disease prevention.

Development and Refinement of Preclinical Disease Models for Targeted Mechanistic Investigations

Preclinical models are invaluable tools for investigating the mechanisms by which γ-CEHC exerts its biological effects and for evaluating its potential therapeutic applications. The development and refinement of targeted preclinical disease models are crucial for advancing research in this area.

Various preclinical models are currently being utilized to study γ-CEHC. These include in vivo mouse models for investigating neurological conditions such as amyotrophic lateral sclerosis (ALS) and Huntington's Disease (HD) sbir.govsbir.gov. The R6/2 mouse model, which expresses a mutant human huntingtin protein, is one such model used for targeted mechanistic studies of γ-CEHC in HD sbir.gov.

In addition to in vivo models, a variety of cell-based models are employed. These include human aortic endothelial cells (HAECs) used to study the effects of γ-CEHC under conditions mimicking hyperglycemia nih.gov. Mouse hepatoma cells (Hepa1c1c7) have been used to assess the antioxidant activities of γ-CEHC mdpi.com. Murine macrophages (RAW264.7) and human epithelial cancer cells (A549) have been utilized to investigate the anti-inflammatory properties of γ-T and γ-CEHC mdpi.com.

While existing models have provided valuable insights, there is a continuous need for the development and refinement of more specific and physiologically relevant preclinical models that can accurately mimic human disease conditions and allow for targeted mechanistic investigations of γ-CEHC's actions.

Assessment of γ-CEHC's Role in Specific Cellular Lipid Metabolism Pathways

The relationship between vitamin E metabolites and lipid metabolism is an area of ongoing research. While intermediate and long-chain carboxychromanols derived from γ-T have been implicated in modulating cellular lipid accumulation and interacting with nuclear receptors that regulate lipid metabolism, the direct and specific role of γ-CEHC itself in cellular lipid metabolism pathways requires further assessment.

Intermediate metabolites like 13'-COOH have been shown to modulate cellular lipid accumulation and activate PPARs and PXR, nuclear receptors known to regulate lipid and drug metabolism researchgate.netnih.govresearchgate.net. These findings suggest that metabolites of γ-T can influence lipid handling within cells.

However, the direct impact of γ-CEHC on specific cellular lipid metabolism pathways, such as fatty acid uptake, synthesis, oxidation, or the regulation of lipid droplet formation, is not extensively detailed in the current research landscape. While γ-CEHC is a water-soluble metabolite, its potential to indirectly influence lipid metabolism through signaling pathways or by affecting the expression or activity of proteins involved in lipid handling warrants further investigation. Given the close link between lipid metabolism and various diseases, including cardiovascular and metabolic disorders, elucidating the role of γ-CEHC in these pathways is an important unresolved question.

Q & A

Q. What methodological challenges exist in quantifying conjugated γ-CEHC in plasma, and how can they be addressed?